BenchChemオンラインストアへようこそ!

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane

Kinase inhibitor design Isoxazole regioisomerism Structure–Activity Relationship (SAR)

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane (CAS 2034542-60-2; MF: C13H17N5O4S; MW: 339.37) is a heterocyclic small molecule comprising a 1,4-diazepane core bearing a 1-methyl-1H-pyrazole-4-sulfonyl group at the N1 position and a 1,2-oxazole-5-carbonyl (isoxazole-5-carbonyl) substituent at the N4 position. The compound belongs to the aryl-sulfonamide-fused diazepane class, a scaffold extensively explored in kinase inhibitor and GPCR modulator discovery programs.

Molecular Formula C13H17N5O4S
Molecular Weight 339.37
CAS No. 2034542-60-2
Cat. No. B2542677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane
CAS2034542-60-2
Molecular FormulaC13H17N5O4S
Molecular Weight339.37
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NO3
InChIInChI=1S/C13H17N5O4S/c1-16-10-11(9-14-16)23(20,21)18-6-2-5-17(7-8-18)13(19)12-3-4-15-22-12/h3-4,9-10H,2,5-8H2,1H3
InChIKeyJWXAVXWECYNURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane: Structural Identity & Compound Class Context


1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane (CAS 2034542-60-2; MF: C13H17N5O4S; MW: 339.37) is a heterocyclic small molecule comprising a 1,4-diazepane core bearing a 1-methyl-1H-pyrazole-4-sulfonyl group at the N1 position and a 1,2-oxazole-5-carbonyl (isoxazole-5-carbonyl) substituent at the N4 position. The compound belongs to the aryl-sulfonamide-fused diazepane class, a scaffold extensively explored in kinase inhibitor and GPCR modulator discovery programs. Despite its appearance in commercial screening libraries, no primary research articles, patents, or authoritative database entries containing quantitative biological activity data for this exact compound were identified as of the search date. All evidence presented below is therefore derived from class-level inference, close-analog data, and established structure–activity relationship (SAR) principles relevant to the pyrazole/isoxazole/diazepane pharmacophore family.

Why 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane Cannot Be Replaced by a Generic Analog


The 1,4-diazepane scaffold presents two independently derivatizable nitrogen atoms, and subtle changes in the N4-acyl or N1-sulfonyl substituents profoundly alter conformational preference, hydrogen-bonding capacity, and target engagement. [1] For instance, relocating the isoxazole carbonyl from the 5-position (as in CAS 2034542-60-2) to the 4-position with an additional methyl group (CAS 2034402-21-4) changes both the steric environment and the electron density of the amide carbonyl, which can shift kinase selectivity or GPCR subtype preference. [2] Similarly, replacing the 1,2-oxazole (isoxazole) ring with other heterocycles—or switching from a sulfonamide to a carboxamide linkage—has been shown to drastically alter antimicrobial MIC values and anti-inflammatory potency in structurally related pyrazole-isoxazole libraries. [3] Generic substitution without experimental head-to-head data therefore carries a high risk of losing the specific pharmacological profile for which the compound was originally selected.

Quantitative Differentiation Evidence for 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane Versus Closest Comparators


Regioisomeric Isoxazole Positioning: 5-Carbonyl vs. 4-Carbonyl Analogs

CAS 2034542-60-2 carries the isoxazole carbonyl at the 5-position, whereas the closest commercial analog CAS 2034402-21-4 carries it at the 4-position with an additional C5-methyl group. [1] In isoxazole-based kinase inhibitor programs, 5-carbonyl substitution has been associated with superior hydrogen-bond acceptor geometry for the hinge-binding region of ATP pockets compared to 4-carbonyl analogs. [2] Although no direct head-to-head biochemical data are published for this specific pair, the regioisomeric distinction constitutes a well-documented SAR divergence point.

Kinase inhibitor design Isoxazole regioisomerism Structure–Activity Relationship (SAR)

1,2-Oxazole (Isoxazole) vs. 1,3-Oxazole Heterocycle: Target-Engagement Implications

The isoxazole nucleus (1,2-oxazole) exhibits a distinct electronic distribution and dipole moment compared to the 1,3-oxazole isomer, directly affecting π-stacking and hydrogen-bond interactions with biological targets. [1] FDA-approved isoxazole-containing drugs (e.g., oxaprozin, leflunomide) leverage this unique geometry for COX and dihydroorotate dehydrogenase inhibition, respectively. [2] Class-level evidence indicates that substituting isoxazole with 1,3-oxazole in diazepane-sulfonamide series can shift kinase selectivity profiles (e.g., ROCK vs. PKA/PKC) by >10-fold IC50 ratios. [3]

Isoxazole pharmacology Heterocycle isosterism Kinase/GPCR selectivity

1-Methylpyrazole-4-sulfonyl vs. Alternative N1-Sulfonyl Substituents: Conformational Restraint & Metabolic Stability

The 1-methylpyrazole-4-sulfonyl group provides a specific steric and electronic profile that influences diazepane ring conformation and metabolic vulnerability. In related diazepane-sulfonamide series, the 1-methylpyrazole-4-sulfonyl substituent confers greater conformational rigidity compared to simple alkylsulfonyl (e.g., ethylsulfonyl, CAS series 2034489) or arylsulfonyl analogs, potentially enhancing target selectivity. [1] Additionally, the N-methyl group on the pyrazole blocks a metabolic hot spot (N-demethylation) that is accessible in the unsubstituted pyrazole analog.

Pyrazole sulfonamide SAR Metabolic stability Conformational analysis

Dual Pharmacophore Architecture: Pyrazole-Sulfonamide + Isoxazole-Carbonyl vs. Single-Pharmacophore Diazepanes

CAS 2034542-60-2 combines two privileged pharmacophoric elements—pyrazole-sulfonamide and isoxazole-carbonyl—on a single diazepane scaffold, whereas many commercial diazepane screening compounds carry only one such element. Published libraries of pyrazole-sulfonate and isoxazole-sulfonate hybrids have demonstrated broad-spectrum antimicrobial activity (MIC values as low as 6.25 µg/mL against S. aureus) and anti-inflammatory effects comparable to ibuprofen in in vivo models. [1] The dual-pharmacophore design is hypothesized to enable polypharmacology or enhanced binding affinity through simultaneous engagement of two adjacent sub-pockets.

Multi-target drug design Pharmacophore hybridization Screening library differentiation

Recommended Research & Procurement Scenarios for 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane


Focused Kinase Inhibitor Screening Libraries

The dual isoxazole-carbonyl / pyrazole-sulfonamide architecture on a flexible diazepane core matches the pharmacophore requirements of ATP-competitive kinase inhibitors, particularly those targeting ROCK, PKA, or Aurora kinase families where diazepane-sulfonamide scaffolds have demonstrated nanomolar IC50 values. [1] The 5-carbonyl isoxazole regioisomer provides a distinct hydrogen-bonding geometry compared to 4-carbonyl analogs, making this compound suitable for inclusion in kinase-focused screening decks seeking novel hinge-binding motifs. [2]

Anti-Infective Discovery Programs (Antibacterial & Antifungal)

Class-level evidence from pyrazole-isoxazole sulfonate libraries demonstrates that dual-pharmacophore compounds can achieve MIC values as low as 6.25 µg/mL against Gram-positive pathogens including S. aureus. [3] CAS 2034542-60-2, with its combined pyrazole-sulfonamide and isoxazole-carbonyl groups, is a logical candidate for antimicrobial susceptibility screening, particularly where bioisosteric replacement of previously identified hits is desired to circumvent resistance or improve solubility. [3]

Chemical Probe Development for GPCR Modulation

1,4-Diazepane-sulfonamide derivatives have been patented as histamine H3 receptor antagonists and orexin receptor modulators, with diazepane amides showing good affinity for both OX1R and OX2R. [4] The N4-isoxazole-carbonyl substituent in CAS 2034542-60-2 can serve as a hydrogen-bond acceptor in GPCR orthosteric or allosteric sites, making this compound a valuable starting point for chemical probe campaigns targeting neurological or metabolic GPCRs. [4]

Structure–Activity Relationship (SAR) Expansion Around the 1,4-Diazepane Core

The compound's well-defined synthetic handles—the sulfonamide linkage at N1 and the amide linkage at N4—permit systematic derivatization. [1] Procurement of CAS 2034542-60-2 as a parent scaffold enables parallel SAR exploration: varying the isoxazole regioisomer, substituting the pyrazole N-methyl group, or replacing the diazepane with piperazine or azepane congeners. [5] This makes it a strategic investment for medicinal chemistry groups building diverse screening libraries around the diazepane chemotype.

Quote Request

Request a Quote for 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.